![molecular formula C21H22N8 B6459602 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2549033-44-3](/img/structure/B6459602.png)
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound that has a wide range of scientific applications. It is a pyrazolopyridazinopiperazin-1-yl quinoxaline derivative that has been studied for its potential use in drug discovery and development, as well as its potential therapeutic benefits. This compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal activities. Furthermore, 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has been studied for its ability to interact with certain enzymes, proteins, and other molecules in the body.
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Molecular docking studies have suggested that this compound exhibits promising antileishmanial activity. Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Investigating the efficacy of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline against Leishmania parasites could lead to novel therapeutic interventions .
Antimalarial Potential
Compounds derived from imidazoles have shown antimalarial effects. Researchers could explore the inhibitory activity of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline against Plasmodium species, which cause malaria. Preliminary studies indicate significant suppression of Plasmodium berghei growth .
Functional Materials and Catalysis
Imidazoles find applications beyond pharmaceuticals. They contribute to functional materials, such as dyes for solar cells and other optical devices. Investigating the role of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline in these areas could yield valuable insights. Additionally, imidazoles serve as catalysts in various chemical transformations .
Solvent Properties
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline: can act as a polar aprotic organic solvent. Researchers might explore its utility in chemical reactions or as a reaction medium .
Mecanismo De Acción
Target of Action
Similar compounds have shown a wide spectrum of biological activity . For instance, pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular simulation study of a similar compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Compounds with similar structures have been found to have a pronounced stimulating effect on plant growth , suggesting they may interact with biochemical pathways related to growth and development.
Pharmacokinetics
A structurally similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting potential routes of administration and distribution for this compound.
Result of Action
Similar compounds have shown a wide spectrum of biological activity , suggesting that this compound may also have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8/c1-15-13-16(2)29(26-15)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21-14-22-17-5-3-4-6-18(17)23-21/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAKOVVMORHODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.